Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride
Description
Chemical Classification and Structural Overview
This compound belongs to the broader classification of α-amino acid esters, which constitute essential molecular constituents in organic chemistry and biochemistry. The compound exhibits a molecular formula of C₁₁H₁₆ClNO₂ in its hydrochloride salt form, with a corresponding molecular weight of 229.7 grams per mole. The base compound, without the hydrochloride counterion, maintains a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 grams per mole.
The structural architecture of this compound features a central carbon atom bearing both an amino group and a carboxyl ester functionality, characteristic of α-amino acids. The distinguishing feature lies in the aromatic substituent, specifically a 3,4-dimethylphenyl group, which imparts unique steric and electronic properties to the molecule. The International Union of Pure and Applied Chemistry systematic name for the compound is methyl 2-amino-2-(3,4-dimethylphenyl)acetate, reflecting its structural relationship to glycine with an aromatic substitution.
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C₁₁H₁₅NO₂ |
| Molecular Formula (Hydrochloride) | C₁₁H₁₆ClNO₂ |
| Molecular Weight (Free Base) | 193.24 g/mol |
| Molecular Weight (Hydrochloride) | 229.7 g/mol |
| Chemical Abstracts Service Number | 750563-26-9 (free base) |
| Chemical Abstracts Service Number | 390815-46-0 (hydrochloride) |
The three-dimensional conformational analysis reveals that the compound can adopt multiple stable conformations due to rotation around the bond connecting the amino carbon to the aromatic ring. This conformational flexibility has implications for biological activity and synthetic accessibility, making it an important consideration in pharmaceutical applications.
Historical Context in Amino Acid Ester Chemistry
The development of amino acid ester chemistry traces its origins to the early 1800s when the first amino acids were discovered by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet, who isolated asparagine from asparagus in 1806. The systematic study of amino acid esters emerged significantly later as synthetic methodologies advanced and the importance of these compounds as intermediates became apparent.
Amino acid methyl esters have established themselves as crucial intermediates in organic synthesis, finding applications across diverse fields including peptide synthesis, medicinal chemistry, chiral source development, and polymer materials. The esterification of amino acids addresses several practical challenges in synthetic chemistry, particularly the enhancement of solubility characteristics and the prevention of unwanted side reactions during complex synthetic sequences.
Traditional methods for amino acid esterification included the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid, along with reagents like thionyl chloride and 2,2-dimethoxypropane. However, these approaches often suffered from harsh reaction conditions, tedious workup procedures, and safety concerns related to waste disposal.
A significant advancement in the field occurred with the development of the trimethylchlorosilane and methanol system, which provides a convenient and efficient method for preparing amino acid methyl esters at room temperature. This methodology demonstrated particular utility in transforming various amino acid substrates, including natural, aromatic, and aliphatic amino acids, into their corresponding methyl ester hydrochlorides with good to excellent yields.
Position within Phenylglycine Derivative Family
This compound occupies a distinctive position within the phenylglycine derivative family, which encompasses a broad range of compounds characterized by the presence of a phenyl group attached to the α-carbon of glycine. Phenylglycine itself represents a non-proteinogenic α-amino acid with the formula C₆H₅CH(NH₂)CO₂H, related to alanine but featuring a phenyl group in place of the methyl substituent.
The phenylglycine derivative family has gained considerable attention due to the biological activities exhibited by various members of this class. Notably, certain phenylglycine derivatives have been identified as antagonists of metabotropic glutamate receptors, representing the first definitive antagonists of this important class of G protein-coupled receptors. These compounds have provided crucial tools for investigating the physiological and pathological roles of metabotropic glutamate receptors in the brain.
The 3,4-dimethyl substitution pattern in the compound under discussion introduces specific steric and electronic modifications that distinguish it from other phenylglycine derivatives. The presence of two methyl groups in adjacent positions on the benzene ring creates a unique substitution pattern that influences both the physical properties and potential biological activities of the molecule. This substitution pattern affects the lipophilicity of the compound and may influence its binding interactions with biological targets.
Recent synthetic developments have enabled the enantioselective preparation of α-arylglycine esters, including those with dimethyl substitution patterns, through catalytic asymmetric methodologies. These advances have facilitated access to both enantiomers of phenylglycine derivatives, enabling detailed structure-activity relationship studies and the development of more potent and selective biological probes.
Current Research Significance
The research significance of this compound extends across multiple domains of contemporary chemical and biological research. In the field of synthetic organic chemistry, this compound serves as a valuable intermediate for the preparation of more complex molecular structures, particularly in the synthesis of pharmaceutically relevant compounds and natural product analogs.
Recent developments in biocatalytic synthesis have highlighted the importance of α-amino esters as targets for enzymatic transformation. The discovery and evolution of protoglobin nitrene transferases that catalyze enantioselective intermolecular amination of α-carbon-hydrogen bonds in carboxylic acid esters represents a significant advancement in the field. These enzymatic systems enable the preparation of α-amino esters under mild conditions with high enantioselectivity, providing sustainable alternatives to traditional chemical synthesis methods.
The compound's utility in medicinal chemistry applications stems from its structural features that enable further functionalization and incorporation into larger molecular frameworks. The amino group provides a reactive site for acylation reactions, while the ester functionality can undergo hydrolysis or transesterification reactions to yield carboxylic acids or alternative ester derivatives. These transformation possibilities make the compound valuable as a building block in drug discovery programs.
Contemporary research has also focused on understanding the prebiotic significance of amino acid esters in the context of origin-of-life studies. The formation of amino acid esters through dehydration reactions between amino acids and alcohols provides insights into plausible prebiotic reaction pathways that may have contributed to the emergence of complex molecular systems on early Earth.
The development of high-throughput screening methodologies has enabled the systematic evaluation of amino acid ester derivatives for various biological activities. The Every Variant Sequencing method, combined with directed evolution approaches, has facilitated the identification of enzymes with enhanced activity toward specific amino acid ester substrates. These technological advances continue to expand the research applications of compounds like this compound in chemical biology and biotechnology.
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-dimethylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSUMFGJAWUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride is an organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 232.70 g/mol
- IUPAC Name : this compound
- CAS Number : 12247454
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group present in the structure can form hydrogen bonds with active sites of enzymes, while the phenyl ring facilitates hydrophobic interactions. These interactions can modulate target protein activities and influence biochemical pathways critical for therapeutic effects.
Anticancer Potential
Recent studies have indicated that derivatives of methyl 2-amino-2-(3,4-dimethylphenyl)acetate exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | HeLa | 0.69 - 11 |
| Doxorubicin | HeLa | 2.29 |
This suggests that the compound may serve as a promising lead in anticancer drug development .
Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Preliminary data suggest that it may inhibit AChE activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Toxicological Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | Structure | Anticancer, AChE inhibition |
| Methyl 2-amino-2-(3-methylphenyl)acetate | Similar structure | Moderate anticancer activity |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | Similar structure | Low AChE inhibition |
Scientific Research Applications
Research indicates that methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride exhibits notable biological activities, including:
- Enzyme Modulation : The compound has been studied for its ability to act as an inhibitor or activator of specific enzymes. This modulation can influence various biochemical pathways, making it a valuable tool in enzyme mechanism studies.
- Protein-Ligand Interactions : It is utilized in research to investigate protein-ligand interactions, which are crucial for understanding cellular processes and drug design.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, indicating potential as a lead compound for anticancer drug development.
Applications in Scientific Research
The applications of this compound span several areas of research:
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceuticals. Its structural modifications can lead to compounds with enhanced biological activity and selectivity.
Biochemical Research
- Mechanistic Studies : It is employed in mechanistic studies of enzyme action and inhibition. By understanding how this compound interacts with specific enzymes, researchers can gain insights into enzyme function and regulation.
Pharmacology
- Therapeutic Applications : Given its biological activity, there is potential for this compound to be developed into therapeutic agents targeting various diseases, particularly those involving enzyme dysregulation.
Case Studies
Several case studies have demonstrated the utility of this compound in research:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. Results indicated that it could effectively modulate enzyme activity, providing insights into potential therapeutic targets.
- Anticancer Activity Assessment : Research evaluating the antiproliferative effects of related compounds showed that modifications to the methyl ester group could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aromatic Substitution Patterns
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (): Substituent: 2-chloro vs. 3,4-dimethylphenyl. Impact: The electron-withdrawing chlorine atom increases polarity and may enhance binding to electrophilic targets (e.g., enzymes). In contrast, the electron-donating methyl groups in the target compound improve lipophilicity, favoring membrane permeability. Molecular Weight: ~233.67 g/mol (estimated) vs.
- Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride (): Substituent: 3,4-dichloro vs. 3,4-dimethyl. Methyl groups offer steric bulk without drastically altering electronic properties .
- Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (): Substituent: 2,5-difluoro vs. 3,4-dimethyl. Impact: Fluorine’s strong electronegativity enhances metabolic stability and bioavailability. The dimethyl groups may confer better thermal stability in synthetic processes .
Amino Group Modifications
- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride (): Substituent: Dimethylamino vs. primary amino group. Impact: The tertiary amine in this analog increases basicity (pKa ~8-9) compared to the primary amine in the target compound (pKa ~7-8), altering solubility and ionizability under physiological conditions .
Physicochemical Properties
Molecular Weight and Solubility
- The 3,4-dimethylphenyl group likely increases hydrophobicity compared to methoxy or halogenated analogs.
- Halogenated Analogs : Higher molecular weights (e.g., 284.57 g/mol for dichlorophenyl derivative ) correlate with reduced aqueous solubility, necessitating formulation adjustments (e.g., salt forms, co-solvents).
Stereochemical Considerations
- The target compound’s stereochemical configuration (if resolved) could critically influence its pharmacokinetics and efficacy .
Pharmaceutical Relevance
- Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (): Marketed as a pharmaceutical intermediate, indicating the commercial viability of structurally related α-amino esters. The target compound’s dimethylphenyl group may optimize interactions with hydrophobic binding pockets in drug targets .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step process:
Esterification : React 2-amino-2-(3,4-dimethylphenyl)acetic acid with methanol under acidic catalysis (e.g., HCl gas) to form the methyl ester .
Salt Formation : Isolate the hydrochloride salt via crystallization from a polar solvent (e.g., ethanol/water mixture) .
Purification : Use recrystallization or column chromatography (silica gel, eluting with dichloromethane/methanol) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to verify the ester group, aromatic protons (3,4-dimethyl substitution), and amine proton environment. DMSO-d6 is recommended due to the compound’s solubility .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm the molecular ion peak [M+H] and fragmentation pattern .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), use SHELXL for structure refinement to resolve chiral centers or confirm stereochemistry .
Q. What analytical methods are suitable for assessing purity?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). Compare retention times against a certified reference standard .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
- Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to ensure stability during storage .
Advanced Research Questions
Q. How does the 3,4-dimethylphenyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Stability Studies : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C. The electron-donating methyl groups on the aromatic ring may enhance stability in acidic conditions by reducing electrophilic attack .
- Degradation Pathways : Identify byproducts (e.g., hydrolyzed ester or demethylated products) using LC-MS/MS. The 3,4-dimethyl substitution likely slows hydrolysis compared to unsubstituted analogs due to steric hindrance .
Q. What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
- Batch Consistency : Ensure all studies use batches with identical purity profiles (e.g., via COA review). Impurities like free amine or residual solvents (e.g., methanol) may confound bioactivity results .
- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell culture media (e.g., serum-free to avoid protein binding artifacts) .
- Control Experiments : Include structurally similar analogs (e.g., 3,5-dimethylphenyl derivatives) to isolate the role of substitution patterns .
Q. How can chirality at the α-amino position affect pharmacological outcomes?
Methodological Answer:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) to isolate enantiomers. Compare their binding affinities via surface plasmon resonance (SPR) against target receptors .
- Molecular Dynamics Simulations : Model interactions between enantiomers and biological targets (e.g., GPCRs) to predict stereospecific activity. The R-configuration may exhibit higher affinity due to spatial alignment with hydrophobic pockets .
Q. What experimental designs are optimal for studying its interactions with serum proteins?
Methodological Answer:
- Fluorescence Quenching : Incubate the compound with human serum albumin (HSA) and measure tryptophan fluorescence emission at 340 nm. Calculate binding constants (K) using the Stern-Volmer equation .
- Circular Dichroism (CD) : Monitor conformational changes in HSA upon binding. The 3,4-dimethyl group may enhance hydrophobic interactions, altering α-helix content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
